molecular formula C15H17N5O4 B2525235 Ethyl 4-oxo-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate CAS No. 1325701-48-1

Ethyl 4-oxo-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate

Numéro de catalogue: B2525235
Numéro CAS: 1325701-48-1
Poids moléculaire: 331.332
Clé InChI: QNSQVMMWRVJQIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-oxo-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate (CAS: 1325701-48-1, C₁₅H₁₇N₅O₄, MW: 331.33 g/mol) is a heterocyclic compound featuring a pyrimidine-substituted 1,2,4-oxadiazole ring linked to an azetidine (4-membered nitrogen ring) and a butanoate ester . The pyrimidine moiety contributes to hydrogen bonding and π-π stacking interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors. The 1,2,4-oxadiazole core enhances metabolic stability and bioavailability, while the azetidine ring introduces conformational rigidity.

Propriétés

IUPAC Name

ethyl 4-oxo-4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-2-23-12(22)5-4-11(21)20-8-10(9-20)15-18-14(19-24-15)13-16-6-3-7-17-13/h3,6-7,10H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSQVMMWRVJQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 4-oxo-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring and a pyrimidine moiety. Its molecular formula is C16H18N4O3C_{16}H_{18}N_4O_3, with a molecular weight of approximately 318.34 g/mol. The presence of these heterocycles is significant as they contribute to the compound's diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit broad-spectrum antimicrobial properties. A study highlighted that derivatives of the 1,3,4-oxadiazole core demonstrate notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity AgainstReference
Compound AStaphylococcus aureus
Compound BEscherichia coli
Compound CPseudomonas aeruginosa

In particular, derivatives with pyrimidine substitutions have shown enhanced antimicrobial efficacy compared to traditional antibiotics like gentamicin.

Anticancer Activity

The anticancer potential of ethyl 4-oxo derivatives has been explored in several studies. Compounds containing the oxadiazole and pyrimidine rings have been reported to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : They promote apoptosis in tumor cells via mitochondrial pathways.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated significant tumor growth inhibition in xenograft models.

For example, a study on similar oxadiazole compounds revealed IC50 values indicating potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Ethyl 4-oxo derivatives have shown promise in reducing inflammatory markers:

StudyInflammatory MarkerEffect
Study ATNF-alphaDecreased production
Study BIL-6Inhibition of secretion

These findings suggest that the compound may be beneficial in managing inflammatory conditions.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Antitubercular Activity : A derivative with similar structural features exhibited strong inhibitory effects against Mycobacterium bovis, highlighting the potential for developing new antitubercular agents.
  • Neuroprotective Effects : Some derivatives demonstrated neuroprotective activity in models of neurodegenerative diseases, suggesting their applicability in treating conditions like Alzheimer's disease.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The compound’s analogs differ primarily in the substituent on the 1,2,4-oxadiazole ring. Key comparisons include:

Ethyl 4-oxo-4-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate
  • Substituent : 2-oxo-1,2-dihydropyridin-3-yl (partially unsaturated, ketone-containing ring) .
  • The NH group in dihydropyridinone introduces additional hydrogen-bonding capacity. Lower metabolic stability due to possible keto-enol tautomerism.
Ethyl 4-oxo-4-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate
  • Substituent : Thiophen-3-yl (sulfur-containing aromatic ring) .
  • Key Differences: Increased lipophilicity (logP) due to sulfur’s electron-rich nature, enhancing membrane permeability. Higher susceptibility to oxidative metabolism via cytochrome P450 enzymes.

Comparative Data Table

Property/Parameter Pyrimidin-2-yl Derivative 2-Oxo-dihydropyridin-3-yl Derivative Thiophen-3-yl Derivative
Molecular Weight (g/mol) 331.33 ~330.32* ~336.38*
Aromatic Substituent Pyrimidine Dihydropyridinone Thiophene
H-Bond Donors/Acceptors 2 acceptors, 0 donors 1 acceptor, 1 donor 0 donors, 1 acceptor
Lipophilicity (Predicted logP) Moderate (~1.8) Moderate (~1.5) High (~2.5)
Metabolic Stability High Moderate Low
Safety Considerations Not specified Not specified Avoid heat/ignition sources

*Calculated based on analogous structures.

Research Findings and Implications

  • Pyrimidine Derivative : Preferred in drug discovery for balanced lipophilicity and hydrogen-bonding capacity. Its aromatic pyrimidine enhances target engagement in kinase inhibitors or antiviral agents .
  • Dihydropyridinone Derivative: Potential for unique binding modes (e.g., serine proteases) but may suffer from instability in acidic conditions .
  • Thiophene Derivative : Improved blood-brain barrier penetration due to higher logP, but faster hepatic clearance limits systemic exposure .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.